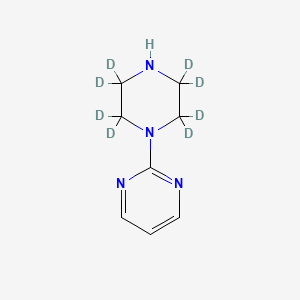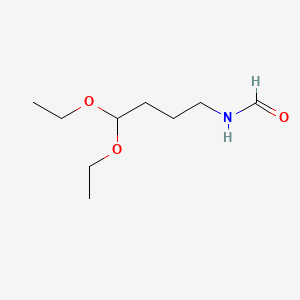
Risperidone Isoxazole-N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risperidone Isoxazole-N-oxide is a derivative of risperidone, a well-known antipsychotic medication. This compound is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The molecular formula of this compound is C23H27FN4O3, and it has a molecular weight of 426.48 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including Risperidone Isoxazole-N-oxide, typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are often carried out under mild conditions, using catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .
Industrial Production Methods: Industrial production typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Risperidone Isoxazole-N-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for a range of transformations, leading to the formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of isoxazole derivatives include nitrile oxides, hydroxylamine, and β-diketones . Catalysts such as copper (I) and ruthenium (II) are often employed to facilitate cycloaddition reactions . Reaction conditions typically involve mild temperatures and pressures to ensure selectivity and yield .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Applications De Recherche Scientifique
Risperidone Isoxazole-N-oxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules . In biology and medicine, it serves as a tool for studying the pharmacological properties of risperidone derivatives and their interactions with biological targets .
Mécanisme D'action
The mechanism of action of Risperidone Isoxazole-N-oxide is not fully understood, but it is believed to be similar to that of risperidone. Risperidone exerts its effects by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic and mesocortical pathways, which are thought to be involved in the symptoms of schizophrenia and other mood disorders . The isoxazole-N-oxide derivative may have similar molecular targets and pathways, although further research is needed to confirm this .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Risperidone Isoxazole-N-oxide include other isoxazole derivatives and risperidone analogs. Examples of isoxazole derivatives include valdecoxib, an anti-inflammatory drug, and various substituted isoxazoles with antimicrobial, antiviral, and anticancer activities .
Uniqueness: this compound is unique due to its combination of the isoxazole ring with the pharmacologically active risperidone structure. This combination may confer distinct biological properties and potential therapeutic applications compared to other isoxazole derivatives and risperidone analogs .
Propriétés
Numéro CAS |
1391053-34-1 |
|---|---|
Formule moléculaire |
C23H27FN4O3 |
Poids moléculaire |
426.492 |
Nom IUPAC |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
Clé InChI |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Synonymes |
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl-2-oxido)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)





![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)


